BMS-986235
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17F2N3O3 |
|---|---|
Molecular Weight |
361.3488 |
IUPAC Name |
1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1 |
InChI Key |
FJZNNKJZHQFMCK-LRDDRELGSA-N |
SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986235; BMS 986235; BMS986235; LAR-1219; LAR 1219; LAR1219; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Bms 986235
Macrophage Phenotype Polarization
Expression of Pro-Resolution Markers (e.g., Arginase I, CD206)
A key aspect of BMS-986235's pro-resolving activity is its ability to modulate macrophage phenotype towards a pro-resolution state, often characterized by the expression of specific markers. Studies have demonstrated that treatment with this compound leads to increased levels of macrophage arginase-1 messenger RNA (mRNA) and elevated surface expression of the CD206 receptor researchgate.netnih.govjacc.orgacs.orgscienceopen.com. CD206, also known as the mannose receptor I (MRC-1), is expressed at high levels during the resolution phase of inflammation and plays a role in clearing pro-inflammatory glycoproteins acs.org.
In a study investigating its effects post-myocardial infarction in mice, this compound significantly increased the ratio of CD206+ to CD206- macrophages within the CD64+ monocyte/macrophage population, indicating a shift towards a pro-resolving phenotype acs.org.
| Compound | Ratio of CD206+ to CD206- Macrophages (Mean) | p-value (vs. Vehicle) |
| Vehicle | 1.00 | - |
| This compound | 1.35 | 0.0003 |
| ACT-389949 | 1.28 | 0.0057 |
Data adapted from a study on myocardial infarction in mice, showing the effect of compounds on macrophage polarization acs.org.
These findings are consistent with the compound's capacity to stimulate pro-resolution macrophage activities, which are essential for effective wound healing and tissue repair researchgate.netnih.govjacc.orgtandfonline.comacs.orgscienceopen.com.
Interaction with Inflammation Resolution Pathways (e.g., FPR2-ANXA1 Axis)
This compound's role as a selective FPR2 agonist positions it directly within critical inflammation resolution pathways. FPR2 is a versatile receptor that interacts with various endogenous pro-resolving mediators, including Annexin A1 (AnxA1) and Lipoxin A4 (LXA4) tandfonline.commdpi.comannualreviews.orgresearchgate.net. AnxA1 is a protein that binds to FPR2/ALX and promotes several pro-resolving activities, such as inhibiting granulocyte recruitment, activating neutrophil apoptosis, and promoting macrophage phagocytosis and efferocytosis annualreviews.org.
The interaction of this compound with the FPR2-ANXA1 axis is central to its pro-resolving effects. By activating FPR2, this compound mimics and enhances the actions of endogenous pro-resolving ligands, thereby attenuating aberrant inflammatory signaling tandfonline.commdpi.comannualreviews.orgbiorxiv.org. For instance, in a preclinical model of Duchenne muscular dystrophy, acute treatment with this compound was shown to reduce inflammatory transcripts, including Anxa1, which was interpreted as confirming its efficacy in attenuating aberrant inflammatory signaling via the FPR2-ANXA1 axis in that specific pathological context biorxiv.org. This highlights how FPR2 agonism by this compound contributes to the restoration of tissue homeostasis by modulating key components of the resolution machinery patsnap.comtandfonline.commdpi.comannualreviews.orgresearchgate.netbiorxiv.org.
Macrophage Phenotype Polarization
Promotion of Pro-Resolving (M2-like) Macrophage State
BMS-986235 actively promotes the polarization of macrophages towards a pro-resolving, or M2-like, phenotype tocris.comguidetoimmunopharmacology.org. This shift is characterized by specific molecular markers and functional activities that facilitate tissue repair and dampen inflammatory responses. Treatment with this compound has been shown to increase the mRNA levels of arginase-1 and the expression of the CD206 receptor on macrophages, both of which are indicative of a pro-resolution phenotype tocris.comguidetoimmunopharmacology.orgbiocrick.com. In studies involving CD64+ monocyte/macrophages, statistically significant increases in the ratio of CD206+ to CD206- cells were observed with this compound treatment (1.35, p = 0.0003) nih.gov. This promotion of M2-like macrophages underscores this compound's role in actively driving the resolution of inflammation and fostering tissue regeneration.
Table 2: this compound Effect on Macrophage Pro-Resolution Markers
| Marker | Effect of this compound Treatment | Significance (p-value) | Reference |
| Arginase-1 mRNA | Increased | Not specified | tocris.comguidetoimmunopharmacology.orgbiocrick.com |
| CD206 Receptor Levels | Increased | Not specified | tocris.comguidetoimmunopharmacology.orgbiocrick.com |
| CD206+/CD64+ Ratio | Increased (1.35-fold) | 0.0003 | nih.gov |
Preclinical Efficacy and Therapeutic Potential of Bms 986235 in Disease Models
Myocardial Infarction and Heart Failure Models
In preclinical models of myocardial infarction (MI) and heart failure, BMS-986235 has consistently shown beneficial effects on cardiac structure and function. Treatment with this compound improved post-MI cardiac function, preserved myocardial viability, reduced scarring, enhanced left ventricle remodeling, and increased ejection fraction in animal models. guidetoimmunopharmacology.orgblogspot.comcenmed.comguidetoimmunopharmacology.orgtocris.comuni.luncats.ionih.gov Studies in mice demonstrated improved survival rates following MI. cenmed.comncats.io
Preservation of Left Ventricular Structure and Function
The compound preserves myocardial viability and maintains wall thickness in the infarcted heart. guidetoimmunopharmacology.orgblogspot.comcenmed.comuni.luncats.ionih.gov It leads to a reduction in left ventricular area and scar area. blogspot.comncats.io Notably, this compound has been shown to increase the left ventricular ejection fraction and improve left ventricular end-diastolic and end-systolic volumes, as measured by echocardiography, indicating a significant preservation of cardiac function. guidetoimmunopharmacology.orgblogspot.comncats.ionih.govnih.gov
The following table summarizes key structural and functional improvements observed in preclinical myocardial infarction models:
| Parameter | Effect of this compound Treatment (vs. Vehicle) | Model Organism | Reference |
| Survival Rate | ~85% (3 mg/kg) vs. ~65% | Mouse | cenmed.com |
| Infarct Size Reduction | 55% reduction (3 mg/kg) | Mouse | cenmed.com |
| Infarct Wall Thickness Increase | 59% increase (3 mg/kg) | Mouse | cenmed.com |
| LV Chamber Size Reduction | 26% decrease (0.3 mg/kg) | Mouse | cenmed.com |
| Infarct Wall Thickness Preservation | 64% (0.1 mg/kg), 75% (1 mg/kg), 96% (10 mg/kg) | Rat | cenmed.com |
Improvement of Infarct Healing and Scar Characteristics
This compound promotes improved post-MI healing by reducing scar area and infarct size. blogspot.comcenmed.comtocris.comncats.ionih.gov It contributes to an increase in infarct wall thickness and potentiates indices of infarct healing, including enhanced collagen deposition. cenmed.comtocris.comnih.govnih.gov These effects facilitate productive scar formation, which is crucial for structural integrity post-injury. ncats.io
Impact on Myocardial Viability and Angiogenesis
The compound consistently preserves myocardial viability in MI models. guidetoimmunopharmacology.orgblogspot.comuni.luncats.io While direct evidence for angiogenesis stimulation by this compound itself is less explicit in the provided data, the broader activation of FPR2 is associated with promoting tissue regeneration. guidetoimmunopharmacology.orgbiorxiv.org Furthermore, the promotion of M2-like macrophages by this compound is relevant, as M2 macrophages are known to contribute to angiogenesis, and neutrophils, whose clearance is enhanced by this compound, can also promote angiogenic responses. uni.lumedchemexpress.com
Modulation of Enzyme Expression (e.g., Matrix Metalloproteinase-2)
This compound treatment has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix degradation, which can contribute to adverse remodeling. tocris.comnih.gov A key finding is the increased expression of macrophage arginase-1 (Arg1) messenger RNA and elevated CD206 receptor levels, indicative of a pro-resolution macrophage phenotype. blogspot.comcenmed.comnih.govncats.ionih.gov Specifically, the Arg1 area in the peri-infarct border zone significantly increased following this compound treatment compared to vehicle. cenmed.com In the DMD mouse model, it also reduced inflammatory transcripts such as Triggering Receptor Expressed on Myeloid Cells 2 (Trem2), Galectin-3 (Lgals3), and Annexin A1 (Anxa1). biorxiv.org
Inflammatory and Autoimmune Disease Models
Beyond cardiovascular applications, this compound, as an FPR2 agonist, is implicated in resolving inflammation across various inflammatory and autoimmune disease contexts. guidetoimmunopharmacology.orgmaxapress.com Preclinical studies have demonstrated its protective effects against tissue injury in conditions like rheumatoid arthritis. guidetoimmunopharmacology.org
Advanced Research Methodologies and Translational Insights
In Vitro Research Techniques
In vitro studies have been fundamental in characterizing the cellular and molecular effects of BMS-986235, establishing its selectivity and functional activity on key immune cells.
A range of cell-based assays has been employed to determine the potency and efficacy of this compound on human and murine cells. In HEK293A cells, which are often used for studying receptor signaling, this compound demonstrated biased signaling properties, favoring G protein-coupled pathways over β-arrestin recruitment. monash.edu Studies using the human promyelocytic leukemia cell line, HL-60, which is a common model for neutrophil-like cells, showed that this compound could inhibit neutrophil chemotaxis. nih.gov
Furthermore, research on primary cells, such as mouse peritoneal macrophages, has been crucial in demonstrating the pro-resolving functions of the compound. medchemexpress.com In these cells, this compound was shown to potently stimulate phagocytosis, a key process in the clearance of apoptotic cells and debris during the resolution of inflammation. nih.gov The compound's activity has been quantified in various assays, highlighting its high potency as an FPR2 agonist. medchemexpress.com
Table 1: In Vitro Activity of this compound in Cell-Based Assays
| Cell Type/Assay | Species | Activity Measured | Value |
|---|---|---|---|
| HEK293 cells expressing hFPR2 | Human | Agonist Potency (EC50) | 0.41 nM |
| HEK293 cells expressing mFPR2 | Mouse | Agonist Potency (EC50) | 3.4 nM |
| HL-60 cells | Human | Chemotaxis Inhibition (IC50) | 57 nM |
Data sourced from MedChemExpress and other research publications. medchemexpress.com
Flow cytometry has been an essential tool for dissecting the effects of this compound on immune cell populations, particularly in the context of cardiac injury models. In studies involving myocardial infarction in mice, flow cytometric analysis of cardiac tissue revealed that treatment with this compound led to a significant increase in the proportion of macrophages expressing the pro-resolving marker CD206 ("M2" phenotype). nih.gov This shift in macrophage polarization from a pro-inflammatory to a pro-resolving state is a key indicator of effective wound healing. nih.gov While the total numbers of leukocytes and macrophages in the infarcted tissue were unchanged, the qualitative shift in macrophage phenotype was a significant finding. nih.gov Additionally, flow cytometry has been used to monitor changes in circulating immune cells, such as granulocytes, in response to treatment. acs.org
The influence of this compound on cellular function is underpinned by its ability to modulate gene expression. Studies have shown that this compound stimulates the expression of key anti-inflammatory and pro-resolving molecules. For instance, treatment with the compound led to increased gene expression of interleukin-10 (IL-10) and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov In macrophages, this compound was found to increase the levels of arginase-1 messenger RNA (mRNA), which is characteristic of a pro-resolution phenotype. nih.govresearchgate.net These analyses, which typically rely on techniques like quantitative polymerase chain reaction (qPCR), provide molecular evidence for the compound's mechanism of action in promoting the resolution of inflammation.
Advanced microscopy techniques have provided visual confirmation of the cellular processes modulated by this compound. Immunofluorescent confocal microscopy has been used to study the internalization and recycling of the FPR2 receptor in response to agonist binding. acs.orgnih.gov In Chinese Hamster Ovary (CHO) cells engineered to express human FPR2, treatment with this compound induced the rapid internalization of the receptor from the cell surface. acs.orgnih.gov Notably, these studies also showed that following its internalization, the receptor was effectively recycled back to the plasma membrane, a characteristic that may be important for sustained therapeutic activity. acs.org
In Vivo Preclinical Animal Models
The translational potential of this compound has been primarily evaluated in animal models that replicate human cardiovascular diseases.
This compound has demonstrated significant efficacy in preclinical rodent models of myocardial infarction (MI). researchgate.net In both mouse and rat models where MI was induced by coronary artery occlusion, treatment with this compound led to substantial improvements in cardiac outcomes. nih.govnih.gov
Research findings indicate that the compound improves survival rates post-MI. nih.gov Structurally, treatment with this compound resulted in a reduction in the size of the infarct (scar area) and preserved the thickness of the myocardial wall. nih.govresearchgate.net Functionally, animals treated with the compound exhibited preserved left ventricular ejection fraction, indicating better heart function compared to untreated controls. nih.govlarvol.com These beneficial effects on cardiac structure and function are attributed to the compound's ability to promote a pro-resolving inflammatory response, limiting the maladaptive remodeling that often leads to heart failure. nih.govresearchgate.net The cardioprotective effects observed in these models underscore the therapeutic potential of targeting FPR2 with this compound. researchgate.net
Table 2: Summary of this compound Efficacy in Rodent Myocardial Infarction Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mouse MI Model | Improved survival, reduced left ventricular area, reduced scar area, preserved wall thickness, increased pro-resolution (CD206+) macrophages. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| ACT-389949 |
| Arginase-1 |
| This compound |
| Compound 43 |
| Interleukin-10 (IL-10) |
| Monocyte chemoattractant protein-1 (MCP-1) |
| WKYMVm |
Models of Systemic and Organ-Specific Inflammation
The evaluation of this compound has been conducted in highly specific and relevant preclinical models that mimic human inflammatory conditions. A notable example is a mouse model of inflammatory arthritis combined with hyperhomocysteinemia, which induces cardiac diastolic dysfunction and reduced lung compliance, mirroring comorbidities seen in human rheumatoid arthritis. guidetopharmacology.orgresearchgate.net In this model, therapeutic administration of this compound successfully prevented these organ-specific complications. guidetopharmacology.orgresearchgate.netresearchgate.net The protective effects were attributed to a reduction in neutrophil infiltration and a modulation of fibroblast activity in the heart, coupled with a decrease in monocyte and macrophage populations in the lungs. guidetopharmacology.orgresearchgate.net
Additionally, in vivo models of acute systemic inflammation, such as those induced by lipopolysaccharide (LPS) challenge in mice, have been used to assess the pharmacodynamic effects of the compound. nih.gov Treatment with this compound in this context led to an increased expression of the anti-inflammatory cytokine interleukin-10, further substantiating its role in promoting the resolution of inflammation. nih.gov
Table 1: Summary of this compound Efficacy in Inflammation Models
| Model | Key Pathological Features | Effect of this compound | Cellular/Molecular Mechanisms |
|---|---|---|---|
| Inflammatory Arthritis with Hyperhomocysteinemia (Mouse) | Cardiac diastolic dysfunction, Reduced lung compliance | Prevented diastolic dysfunction, Restored lung compliance guidetopharmacology.orgresearchgate.net | Reduced neutrophil infiltration, Modulated cardiac fibroblast activation, Attenuated lung monocyte/macrophage numbers guidetopharmacology.orgresearchgate.net |
Models of Neuroinflammation and Related Disorders
While this compound has been extensively studied in models of cardiovascular and systemic inflammation, its direct evaluation in preclinical models of neuroinflammation and related disorders, such as Alzheimer's disease, has not been prominently reported in publicly available literature. However, its therapeutic target, the formyl peptide receptor 2 (FPR2), is an area of active investigation in neuroscience. nih.gov FPR2 is expressed on key central nervous system cells, including microglia and astrocytes, and plays a role in mediating inflammatory responses to stimuli like amyloid-beta (Aβ) peptides. nih.govunina.itfrontiersin.org
Research on other FPR2 agonists, such as MR-39 and Ac2-26, has demonstrated that activation of this receptor can reduce the release of proinflammatory cytokines, decrease microglial cell density, and lower the Aβ plaque load in mouse models of Alzheimer's disease. nih.govnih.govresearchgate.net These findings suggest that FPR2 is a promising target for mitigating the neuroinflammatory processes associated with neurodegenerative conditions. nih.govnih.gov
Histopathological and Morphometric Analyses of Tissue Remodeling
Microscopic examination of the cardiac tissue revealed that the compound helps preserve viable myocardium. nih.gov Furthermore, treatment potentiated indices of infarct healing, such as increased collagen deposition and reduced expression of matrix metalloproteinase-2. nih.gov In the inflammatory arthritis model, this compound was also shown to reduce the number of cardiac fibroblasts, a key cell type involved in fibrosis and tissue remodeling. guidetopharmacology.orgresearchgate.net
Table 2: Histopathological and Morphometric Outcomes with this compound Post-Myocardial Infarction
| Parameter | Animal Model | Outcome of this compound Treatment |
|---|---|---|
| Infarct Wall Thickness | Rat | Preserved nih.govnih.gov |
| Left Ventricular Area | Mouse | Reduced bmsclinicaltrials.comwjbphs.com |
| Scar Area | Mouse | Reduced bmsclinicaltrials.comwjbphs.com |
| Viable Myocardium | Rat | Preserved nih.gov |
| Collagen Deposition | Mouse | Increased nih.gov |
Functional Assessment of Organ Performance (e.g., Cardiac Ejection Fraction)
The structural benefits observed with this compound translate directly into improved organ function. In preclinical studies, cardiac performance was a key endpoint, with left ventricular ejection fraction being a primary measure of systolic function. In rat models of myocardial infarction, treatment with this compound led to a significant increase in ejection fraction compared to control animals. nih.govbmsclinicaltrials.comwjbphs.comnih.gov
Table 3: Functional Organ Performance Assessment with this compound
| Functional Parameter | Organ | Animal Model | Assessment Method | Outcome of Treatment |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction | Heart | Rat (MI) | Not specified | Increased nih.govbmsclinicaltrials.comwjbphs.comnih.gov |
| Diastolic Function | Heart | Mouse (Arthritis) | Echocardiography | Dysfunction Prevented guidetopharmacology.orgresearchgate.net |
| Global Cardiac Performance | Heart | Mouse (Heart Failure) | Not specified | Improved researchgate.netunina.itfrontiersin.orgnih.gov |
Systems-Level Analysis in Preclinical Research
Integration of Multi-Omics Data for Mechanistic Elucidation
While specific multi-omics studies focused on this compound are not detailed in the available literature, this systems-level approach is critical for fully elucidating the mechanistic underpinnings of such a compound. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological pathways modulated by FPR2 activation. For a compound like this compound, which affects multiple cell types (neutrophils, macrophages, fibroblasts) across different organs, a multi-omics strategy could uncover the full spectrum of its anti-inflammatory and pro-resolving effects. By correlating changes in gene expression with protein levels and metabolite concentrations in preclinical models, researchers could identify novel downstream effectors and biomarkers of the compound's activity, leading to a more profound understanding of its therapeutic potential.
Bioinformatic Approaches in Target Discovery and Validation
Bioinformatic approaches are fundamental to modern drug discovery and were instrumental in the development of selective FPR2 agonists. The process of target identification and validation relies heavily on computational tools to analyze genetic, proteomic, and functional data to confirm that a specific biological molecule, like FPR2, plays a causative role in a disease process and is "druggable". wjbphs.comnih.gov Following target validation, bioinformatics and computational modeling are employed in the drug design phase. The discovery of this compound involved the optimization of a lead compound, a process that benefits from computational predictions of ligand-receptor interactions. researchgate.netnih.gov These methods allow for the rational design of molecules with high potency and selectivity for the intended target (FPR2) while minimizing interactions with other receptors (like FPR1), thereby predicting a more favorable therapeutic profile. researchgate.netnih.gov
Future Directions and Unanswered Questions in Fpr2 Agonist Research
Deeper Elucidation of Biased Agonism and Its Therapeutic Implications
FPR2 exhibits a complex signaling profile characterized by biased agonism, meaning it can elicit distinct cellular responses depending on the specific ligand bound. This dual functionality, mediating both pro- and anti-inflammatory activities, positions FPR2 as an attractive, albeit challenging, therapeutic target tandfonline.comd-nb.info. A deeper understanding of this biased agonism is paramount for optimizing therapeutic interventions.
Current research indicates that pro-inflammatory ligands often couple to Gαi proteins, leading to intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. In contrast, pro-resolving mediators, such such as lipoxin A4 (LXA4) and resolvin D1 (RvD1), tend to induce β-arrestin 2 recruitment, cyclic AMP (cAMP) production, and p38 MAPK phosphorylation, pathways associated with inflammation resolution frontiersin.orgfrontiersin.org. BMS-986235, for instance, has shown effective recycling to the plasma membrane following receptor internalization, a characteristic that differentiates its in vivo activity from other FPR2 agonists like ACT-389949, which may lead to persistent desensitization acs.org.
Future research needs to:
Decipher Molecular Mechanisms: Elucidate the precise molecular mechanisms underlying the dual nature of FPR2 and how specific agonist binding, including that of this compound, influences receptor conformation and dimerization to drive biased signaling frontiersin.orgnih.gov. Structural studies, such as cryo-electron microscopy (cryo-EM) and crystallization, are anticipated to provide critical insights into these mechanisms researchgate.netresearchgate.net.
Pharmacological Profiling: Conduct detailed pharmacological analyses of existing and novel FPR2 agonists to comprehensively map their biased signaling profiles and identify those that selectively promote pro-resolution pathways d-nb.info. This understanding is crucial for developing highly targeted therapeutics that maximize beneficial effects while minimizing unintended responses.
Exploration of Novel FPR2-Mediated Signaling Pathways
Beyond the established G-protein coupled signaling, FPR2 is involved in a broader array of cellular processes, suggesting the existence of novel and less-understood signaling pathways. This compound has been shown to modulate and cooperate with chemokines to enhance cell migration and fine-tune resolution and inflammation processes tandfonline.comresearchgate.net.
Key areas for future exploration include:
Oxidative Stress Regulation: Investigate FPR2's role in regulating oxidative stress through NOX-dependent reactive oxygen species (ROS) generation, a pathway whose dysregulation is implicated in various inflammatory diseases nih.gov.
Receptor Crosstalk: Further characterize novel receptor crosstalk-signaling pathways, such as those involving Gαq-containing G-proteins downstream of the platelet-activating factor receptor (PAFR), which can reactivate desensitized FPRs gu.se.
Non-Canonical Pathways: Explore the involvement of FPR2 in non-canonical pathways, such as LC3-associated phagocytosis (LAP), also known as efferocytosis, which is critical for the efficient clearance of dying cells and inflammation resolution embopress.org.
Immune Phenotype Modulation: Delineate the downstream signaling events that influence immune cell phenotypes, moving beyond simplistic M1/M2 macrophage classifications, to understand how FPR2 agonists precisely reprogram immune responses in vivo nih.gov.
Identification of Specific Cellular Targets In Vivo
While this compound has demonstrated efficacy in preclinical models by influencing various cell types, a comprehensive identification of its specific cellular targets in vivo remains an area of active research. This compound has been observed to improve post-myocardial infarction (MI) cardiac function by stimulating pro-resolution macrophage activity, inducing neutrophil apoptosis, and promoting β-arrestin recruitment and phagocytosis tandfonline.com. In models of inflammatory arthritis, it reduced cardiac fibroblasts, neutrophils, and lung M1-like macrophages embopress.org. Furthermore, it has been shown to mobilize circulating angiogenic cells (CACs) and support tissue repair .
Future efforts should focus on:
Broadening Target Cell Identification: Systematically identify all relevant cell types that express FPR2 and respond to agonists like this compound in various tissues and disease contexts. FPR2 is known to be expressed not only on myeloid cells (neutrophils, monocytes/macrophages) but also on astrocytes, neurons, and microglia, suggesting broader therapeutic applicability nih.govresearchgate.netnih.govnih.gov.
Cellular Reprogramming: Investigate how FPR2 activation by this compound specifically reprograms the function and fate of these target cells, leading to inflammation resolution and tissue repair.
Advanced Imaging Techniques: Utilize advanced in vivo imaging techniques, such as fluorescent intravital microscopy, to visualize and track the interaction of FPR2 agonists with activated neutrophils and other immune cells at sites of inflammation in real-time nih.gov.
Investigation of Potential Combinatorial Therapeutic Strategies
The multifaceted role of FPR2 in inflammation resolution suggests its potential as a component in combinatorial therapeutic strategies. While this compound is a selective FPR2 agonist, combining it with other therapeutic agents could offer synergistic benefits or address multiple aspects of complex diseases.
Areas for future investigation include:
Synergistic Effects: Explore combinations with existing anti-inflammatory drugs or novel agents that target complementary pathways. For instance, studies have shown additive effects when FPR2 antagonists are combined with antiviral drugs like oseltamivir (B103847) for influenza, suggesting a precedent for combination therapy frontiersin.org.
Resolution Pharmacology: Leverage the concept of "resolution pharmacology," which aims to restore body homeostasis rather than merely suppress inflammation, by developing combinatorial approaches that simultaneously promote resolution and address underlying pathological mechanisms tandfonline.com.
Disease-Specific Combinations: Investigate specific combinatorial strategies for diseases where FPR2 agonism has shown promise, such as asthma (by promoting inflammation resolution) biorxiv.org and metabolic syndrome (addressing chronic low-grade inflammation in cardiovascular disease, type 2 diabetes, and non-alcoholic fatty liver disease) bmj.com.
Bridging Preclinical Discoveries to Advanced Research Paradigms
This compound has progressed to Phase I clinical development, marking a crucial step towards clinical translation tandfonline.comresearchgate.netpatsnap.combioworld.com. However, the journey from preclinical discovery to widespread clinical application for FPR2 modulators is still in its early stages tandfonline.com.
Future efforts are needed to:
Optimize Clinical Translation: Develop optimized protocols for clinical translation, including determining the ideal timing and duration of treatment delivery for maximum efficacy in human diseases nih.gov.
Address Translational Challenges: Overcome current challenges that hinder successful clinical translation, such as a lack of comprehensive understanding of FPR pharmacological modulation at early stages .
Refine Pharmacokinetic and Physicochemical Profiles: Continue to refine the physicochemical and pharmacokinetic profiles of FPR2 agonists to ensure optimal bioavailability, stability, and target engagement in vivo, which is critical for successful clinical outcomes unimelb.edu.au.
Integrate Research Stages: Foster a comprehensive understanding of FPR2 agonism by integrating findings across all research stages, from cell-based assays to advanced preclinical models, to inform and accelerate clinical development .
Q & A
Q. What is the mechanistic basis for BMS-986235's selectivity as a formyl peptide receptor 2 (FPR2) agonist?
this compound was optimized from a urea-based lead compound (AG-26) through structural rigidification via pyrrolidinone ring formation, which enhanced FPR2 selectivity. Its EC50 for human FPR2 (0.41 nM) is significantly lower than for murine FPR2 (3.4 nM), suggesting species-specific binding interactions. Molecular docking studies highlight distinct amino acid interactions compared to other FPR2 agonists (e.g., ACT-389949), contributing to its selectivity .
Q. What preclinical models have been used to validate this compound's cardioprotective effects?
In the D2-mdx mouse model of juvenile cardiomyopathy, this compound (6 mg/kg daily for 3 weeks) reduced inflammatory transcripts (Trem2, Lgals3) and extracellular matrix remodeling markers (Spp1, Timp1). Histological analysis showed attenuated fibrosis and macrophage infiltration via FPR2-ANXA1 axis modulation . Cardiac function improvements were also observed in a murine heart failure model, where this compound enhanced macrophage phagocytosis and IL-10 production .
Q. How does this compound's pharmacological profile compare to other FPR2 agonists in clinical development?
Unlike ACT-389949, which induces rapid receptor desensitization, this compound promotes FPR2 recycling to the plasma membrane, sustaining anti-inflammatory signaling. In vitro bias analysis revealed 35–60× preferential signaling toward cAMP inhibition and pERK1/2 activation over β-arrestin recruitment, a profile linked to resolving inflammation without tolerance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across different inflammation models?
Q. What experimental designs are critical for assessing this compound's therapeutic potential in chronic inflammatory diseases?
Key considerations include:
- Dose-ranging studies : Optimize dosing intervals to balance receptor recycling and desensitization (e.g., 3-week treatment in D2-mdx mice) .
- Longitudinal endpoints : Monitor fibrosis progression via collagen deposition (COL1A1 immunostaining) and echocardiography for cardiac function .
- Control for off-target effects : Use FPR2 knockout models or selective antagonists (e.g., WRW4) to confirm target engagement .
Q. How does this compound's biased signaling toward Gαi/o pathways influence its anti-inflammatory efficacy?
Biased agonism favors Gαi/o-mediated cAMP inhibition over β-arrestin-dependent receptor internalization, prolonging FPR2 availability and enhancing efferocytosis. This bias was quantified in HEK293A cells, showing 50× higher efficacy for cAMP suppression vs. β-arrestin recruitment. This profile correlates with reduced neutrophil chemotaxis and sustained macrophage activation in vivo .
Q. What methodological challenges arise when translating this compound's preclinical efficacy to clinical trials?
Challenges include:
- Species divergence : Murine FPR2 has lower sensitivity (EC50 = 3.4 nM) than human FPR2, necessitating humanized models for translational relevance .
- Biomarker selection : Prioritize clinically measurable endpoints (e.g., plasma ANXA1 levels, cardiac MRI for fibrosis) .
- Temporal dosing : Phase I trials must assess pharmacokinetics to replicate preclinical dosing regimens that avoid receptor desensitization .
Data Analysis and Interpretation
Q. How should researchers statistically validate transcriptomic data from this compound-treated models?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n=6/group) and correct for multiple comparisons (e.g., Benjamini-Hochberg). Normalize qRT-PCR data to housekeeping genes (e.g., GAPDH) and report ΔΔCt values with 95% confidence intervals .
Q. What computational tools can predict this compound's receptor interaction dynamics?
Molecular docking with ICM-Pro software identified critical FPR2 binding residues (e.g., Arg205, Glu269) and predicted steric clashes that differentiate this compound from peptide agonists like WKYMVm. MD simulations can further refine binding stability and residence time .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Report compound purity (>98%), vehicle controls (saline), and administration routes (oral gavage) .
- Data transparency : Deposit raw qPCR data in repositories (e.g., GEO) and provide immunohistochemistry quantification methods (e.g., ImageJ thresholds) .
- Reagent validation : Use commercial FPR2 antibodies with knockout validation and lot-to-lot consistency checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
